4-Oxo-2,4-diphenylbutanenitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

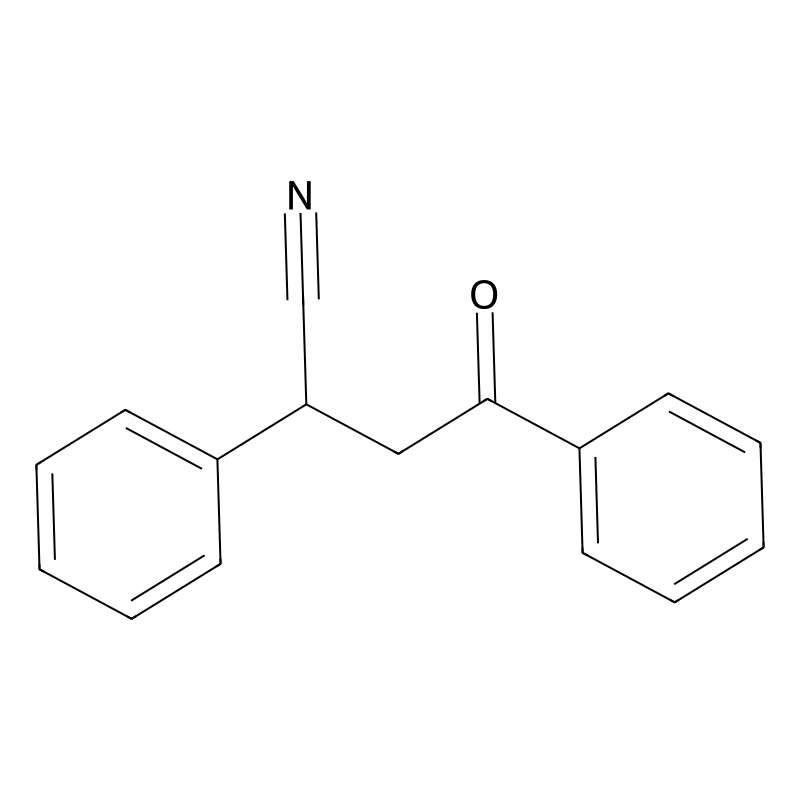

4-Oxo-2,4-diphenylbutanenitrile is an organic compound characterized by the molecular formula C16H13NO. Its structure features a butane backbone with a nitrile group and a ketone group, along with two phenyl substituents. The unique arrangement of these functional groups imparts distinctive chemical properties to the compound, including its reactivity and potential applications in various fields of research and industry. Notably, the dihedral angle between the terminal phenyl rings is approximately 68.40°, indicating a twisted conformation that may influence its interactions with other molecules .

Synthesis:

4-Oxo-2,4-diphenylbutanenitrile has been synthesized through various methods, including the Claisen condensation of phenylacetone and benzonitrile, followed by hydrolysis and oxidation. This compound can also be obtained through the reaction of diphenylacetonitrile with benzoyl chloride in the presence of a Lewis acid catalyst.

Potential applications:

While the specific research applications of 4-Oxo-2,4-diphenylbutanenitrile are limited, its structural features suggest potential in various fields:

As a starting material for the synthesis of other compounds

The presence of a ketone and a nitrile group makes this molecule a versatile intermediate for the preparation of more complex structures. Researchers have explored its use in the synthesis of heterocyclic compounds, such as pyrazoles and thiadiazoles.

Potential biological activity

Some studies have investigated the potential biological activity of 4-Oxo-2,4-diphenylbutanenitrile. However, the available data is limited, and further research is needed to confirm any specific biological effects.

- Substitution Reactions: The nitrile group can engage in nucleophilic substitution reactions.

- Addition Reactions: The compound can undergo addition reactions with various nucleophiles.

- Oxidation and Reduction: The ketone group can be reduced to an alcohol, while the nitrile group can be reduced to an amine .

Common reagents used in reactions involving this compound include trimethylsilyl cyanide (TMSCN) for synthesis and scandium(III) triflate as a catalyst for hydrocyanation reactions .

The synthesis of 4-Oxo-2,4-diphenylbutanenitrile typically involves the reaction of (E)-chalcone with trimethylsilyl cyanide in the presence of a catalyst such as 4-(triphenylphosphonio)phenolate in N,N-dimethylformamide at room temperature. This method provides an efficient route to obtain the compound with good yields .

Synthetic Route Example:text(E)-chalcone + TMSCN → 4-Oxo-2,4-diphenylbutanenitrile

text(E)-chalcone + TMSCN → 4-Oxo-2,4-diphenylbutanenitrile

4-Oxo-2,4-diphenylbutanenitrile has several applications:

- Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.

- Pharmaceutical Research: The compound is explored as a precursor for developing new drugs.

- Industrial Use: It is utilized in producing fine chemicals and intermediates .

Several compounds share structural similarities with 4-Oxo-2,4-diphenylbutanenitrile. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Oxo-2,3-diphenylbutanenitrile | Similar butane backbone with different substitutions | Different position of ketone and nitrile groups |

| 4-Amino-2,4-diphenylbutanenitrile | Contains an amino group instead of a ketone | Potentially different biological activity |

| Benzyl cyanide | Simple nitrile compound without phenyl substituents | Lacks the complexity of multiple functional groups |

The unique combination of the ketone and nitrile groups along with the diphenyl structure makes 4-Oxo-2,4-diphenylbutanenitrile particularly interesting for synthetic applications and biological studies .

The historical development of 4-Oxo-2,4-diphenylbutanenitrile traces back to foundational research in the late twentieth century, when scientists began exploring the synthetic potential of 2,4-diaryl-4-oxo-butanenitriles as a distinct chemical class. The compound was first prepared and characterized by Coudert and colleagues in 1990, establishing the groundwork for understanding this important class of difunctional intermediates. This pioneering work demonstrated the compound's accessibility through systematic synthetic approaches and highlighted its potential as a versatile building block in organic synthesis.

The discovery of 4-Oxo-2,4-diphenylbutanenitrile emerged from broader investigations into ketonitrile chemistry, where researchers sought to develop efficient synthetic pathways to compounds containing both ketone and nitrile functional groups. The work by Coudert's research group in 1988 and 1990 established the fundamental synthetic methodology that enabled the preparation of this compound and related derivatives. These early investigations laid the foundation for subsequent crystallographic studies and synthetic applications that continue to drive research interest in this compound today.

Following its initial preparation, the compound attracted significant attention from crystallographers and synthetic chemists. The detailed crystal structure determination, completed in 2012 by Abdel-Aziz and colleagues, provided crucial insights into the molecular geometry and intermolecular interactions that characterize this compound. The crystallographic analysis revealed that the molecule adopts a twisted conformation, with a dihedral angle of 68.40 degrees between the terminal phenyl rings, indicating significant conformational flexibility that may influence its reactivity patterns.

Significance in Synthetic Organic Chemistry

4-Oxo-2,4-diphenylbutanenitrile occupies a central position in synthetic organic chemistry due to its role as a difunctional intermediate for the synthesis of biologically active heterocycles. The compound serves as a crucial precursor for pyridazine derivatives, which represent an important class of nitrogen-containing heterocycles with diverse biological activities. The presence of both ketone and nitrile functional groups within a single molecule provides multiple reactive sites that can be selectively manipulated to access complex molecular architectures.

Recent advances in palladium-catalyzed chemistry have further elevated the significance of 4-Oxo-2,4-diphenylbutanenitrile and related compounds. Research by Qi and colleagues demonstrated the first example of palladium-catalyzed addition of organoboron reagents to dinitriles, establishing an efficient pathway for preparing 2,5-diarylpyrroles and 2,6-diarylpyridines. This methodology utilizes ketonitriles as key intermediates, with the formation of pyrroles and pyridines proceeding through carbopalladation followed by cyclization reactions. The broad substrate scope and excellent functional group tolerance of these reactions underscore the synthetic utility of compounds like 4-Oxo-2,4-diphenylbutanenitrile.

The compound's significance extends beyond its role in heterocycle synthesis to encompass applications in pharmaceutical chemistry and materials science. The structural framework provided by 4-Oxo-2,4-diphenylbutanenitrile has been exploited in the development of various bioactive molecules, where the diphenyl substitution pattern and ketonitrile functionality contribute to specific biological activities. The compound's ability to serve as a versatile synthetic intermediate has made it an important building block in medicinal chemistry programs targeting diverse therapeutic areas.

Research investigations into the oxidation chemistry of related compounds have provided additional insights into the reactivity patterns of 4-Oxo-2,4-diphenylbutanenitrile derivatives. Studies on the oxidation of 4-oxo-4-phenyl butanoic acid by benzimidazolium fluorochromate revealed important mechanistic details about the behavior of ketone-containing compounds under oxidative conditions. These findings contribute to a broader understanding of how compounds containing the oxo-phenyl structural motif can be manipulated through controlled chemical transformations.

Classification and Nomenclature

The systematic classification of 4-Oxo-2,4-diphenylbutanenitrile follows established principles of organic nomenclature, reflecting both its structural features and functional group composition. According to International Union of Pure and Applied Chemistry guidelines, the compound is formally named as 4-oxo-2,4-diphenylbutanenitrile, where the butanenitrile backbone provides the principal chain and the oxo and phenyl substituents are indicated by their positional numbers. This nomenclature system clearly communicates the compound's structural organization and facilitates unambiguous identification in chemical literature.

Alternative nomenclature systems have been employed to describe this compound, reflecting different approaches to structural analysis and classification. The compound is also known by several synonyms, including gamma-oxo-alpha-phenylbenzenebutanenitrile, 3-benzoyl-2-phenylpropionitrile, and 2-phenyl-3-benzoylpropionitrile. These alternative names emphasize different aspects of the molecular structure, such as the benzoyl group orientation or the phenylpropionitrile framework, providing flexibility in chemical communication and database searches.

Table 1: Nomenclature and Identification Data for 4-Oxo-2,4-diphenylbutanenitrile

| Property | Value |

|---|---|

| Chemical Abstracts Service Number | 6268-00-4 |

| Molecular Formula | C₁₆H₁₃NO |

| International Union of Pure and Applied Chemistry Name | 4-oxo-2,4-diphenylbutanenitrile |

| Molecular Weight | 235.28 grams per mole |

| InChI Key | JRWUFQJVJGKCCT-UHFFFAOYSA-N |

| Simplified Molecular Input Line Entry System | N#CC(C1=CC=CC=C1)CC(=O)C2=CC=CC=C2 |

The compound's classification within broader chemical taxonomies reflects its multifunctional nature and synthetic utility. In the context of ketone chemistry, 4-Oxo-2,4-diphenylbutanenitrile belongs to the class of aromatic ketones, specifically those containing multiple aromatic substituents. The presence of the nitrile functional group places it within the broader category of organic nitriles, compounds characterized by the carbon-nitrogen triple bond. This dual classification as both an aromatic ketone and an organic nitrile underlies the compound's versatility in synthetic applications.

Table 2: Structural and Physical Properties

The crystallographic classification of 4-Oxo-2,4-diphenylbutanenitrile provides detailed insights into its three-dimensional structure and intermolecular organization. The compound crystallizes in a twisted conformation, with the terminal phenyl rings oriented at a significant dihedral angle that influences both its physical properties and chemical reactivity. The crystal packing is stabilized by carbon-hydrogen to oxygen and carbon-hydrogen to nitrogen interactions, leading to the formation of supramolecular layers that demonstrate the compound's capacity for organized intermolecular assembly.

4-Oxo-2,4-diphenylbutanenitrile represents a significant organic compound within the class of 2,4-diaryl-4-oxo-butanenitriles, which serve as important difunctional intermediates for synthetic applications in organic chemistry [1]. This compound exhibits distinctive structural features that contribute to its chemical behavior and potential applications in heterocycle synthesis [1].

Molecular Formula and Weight

The molecular formula of 4-Oxo-2,4-diphenylbutanenitrile is C₁₆H₁₃NO [2] [1]. The compound possesses a molecular weight of 235.28 grams per mole [2] [3], making it a moderately sized aromatic nitrile ketone. The chemical identity is confirmed by its Chemical Abstracts Service registry number 6268-00-4 [2] [3], which provides a unique identifier for this specific molecular structure.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₁₃NO | [2] |

| Molecular Weight | 235.28 g/mol | [2] [3] |

| Chemical Abstracts Service Number | 6268-00-4 | [2] [3] |

| International Union of Pure and Applied Chemistry Name | 4-oxo-2,4-diphenylbutanenitrile | [2] |

Structural Representation and Configuration

The structural configuration of 4-Oxo-2,4-diphenylbutanenitrile features a distinctive arrangement of functional groups that defines its chemical properties and reactivity patterns [1]. The compound can be represented by the SMILES notation N#CC(C1=CC=CC=C1)CC(C2=CC=CC=C2)=O, which illustrates the connectivity between atoms [2].

Butane Backbone with Functional Groups

The fundamental structure consists of a four-carbon butane backbone that incorporates two primary functional groups: a nitrile group (-C≡N) and a ketone group (C=O) [1]. The nitrile functionality is positioned at the terminal carbon (C-1), while the ketone group occupies the C-4 position of the chain [1]. This arrangement creates a bifunctional molecule with distinct reactive sites separated by a two-carbon methylene bridge [1].

The butane backbone exhibits specific geometric parameters determined through crystallographic analysis [1]. The carbon-carbon bond lengths within the chain range from 1.4796 Å for the C9-C10 bond to 1.5403 Å for the C8-C9 bond [1]. The ketone carbonyl bond (O1-C7) measures 1.2212 Å, which is characteristic of a typical C=O double bond [1].

Phenyl Substituent Arrangement

Two phenyl rings are strategically positioned within the molecular framework, with one phenyl group attached to the C-2 carbon and another connected to the C-4 carbon through the ketone functionality [1]. The C-2 phenyl substituent is directly bonded to the carbon bearing the nitrile group, creating a benzylic arrangement [1]. The C-4 phenyl group forms part of the aromatic ketone moiety, specifically a benzoyl unit [1].

The phenyl rings maintain standard aromatic bond lengths, with C-C distances ranging from 1.3865 to 1.4002 Å within the benzene frameworks [1]. The connection between the phenyl rings and the butane backbone involves C-C single bonds measuring approximately 1.4944 Å for the C1-C7 linkage [1].

Conformational Analysis

The conformational characteristics of 4-Oxo-2,4-diphenylbutanenitrile have been extensively studied through X-ray crystallographic methods, revealing important insights into the three-dimensional arrangement of the molecule [1] [4].

Dihedral Angles Between Terminal Phenyl Rings

Crystallographic analysis demonstrates that the molecule adopts a twisted conformation, with the dihedral angle between the terminal phenyl rings measuring 68.40 degrees [1] [4]. This significant deviation from planarity indicates substantial conformational flexibility within the molecular structure [1]. The twisted arrangement results from rotation around specific bonds within the butane backbone [1].

The conformational twist occurs primarily between the C9-C11 bond, where the C8-C9-C11-C12 torsion angle measures 107.79 degrees [1]. In contrast, the C7-C8-C9-C11 torsion angle is -179.69 degrees, indicating that one portion of the molecule maintains a relatively planar arrangement while the other segment exhibits significant rotation [1].

Molecular Geometric Parameters

Detailed geometric parameters have been determined through crystallographic refinement, providing precise measurements of bond lengths, bond angles, and torsion angles throughout the molecular structure [1]. The nitrile group exhibits a linear geometry with the N1-C10-C9 angle measuring 176.20 degrees, which is close to the ideal 180 degrees expected for sp hybridization [1].

| Geometric Parameter | Value | Standard Deviation |

|---|---|---|

| Dihedral angle between phenyl rings | 68.40° | ±0.06° |

| C8-C9-C11-C12 torsion angle | 107.79° | ±0.12° |

| C7-C8-C9-C11 torsion angle | -179.69° | ±0.09° |

| N1-C10-C9 angle | 176.20° | ±0.12° |

| O1-C7 bond length | 1.2212 Å | ±0.0014 Å |

The ketone functionality displays typical geometric characteristics, with the C=O bond length of 1.2212 Å and bond angles around the carbonyl carbon consistent with sp² hybridization [1]. The phenyl rings maintain regular hexagonal geometry with C-C bond lengths averaging approximately 1.39 Å [1].

Isomeric Forms and Related Structures

4-Oxo-2,4-diphenylbutanenitrile belongs to a family of structurally related compounds that share similar functional group arrangements but differ in substitution patterns or positional isomerism [5] [6] . Several isomeric forms and analogous structures have been identified and characterized in the literature [5] [6] .

Positional isomers include 4-oxo-4-phenylbutanenitrile, which lacks the C-2 phenyl substituent, resulting in a simpler structure with molecular formula C₁₀H₉NO and molecular weight 159.19 g/mol [5] [6]. This compound represents a mono-phenyl analog that retains the oxo-butanenitrile core structure [5] [6].

Another related structure is 3-oxo-4-phenylbutanenitrile, which features the ketone functionality at the C-3 position rather than C-4 . This positional isomer has a molecular formula of C₁₀H₉NO and molecular weight of 159.185 g/mol, demonstrating how functional group positioning affects molecular properties .

| Compound | Molecular Formula | Molecular Weight | Structural Difference |

|---|---|---|---|

| 4-Oxo-2,4-diphenylbutanenitrile | C₁₆H₁₃NO | 235.28 g/mol | Parent compound |

| 4-Oxo-4-phenylbutanenitrile | C₁₀H₉NO | 159.19 g/mol | Lacks C-2 phenyl group |

| 3-Oxo-4-phenylbutanenitrile | C₁₀H₉NO | 159.185 g/mol | Ketone at C-3 position |

| 2-Methyl-4-oxo-2-phenylbutanenitrile | C₁₁H₁₁NO | 173.21 g/mol | Methyl substitution at C-2 |

Substituted derivatives include 2-methyl-4-oxo-2-phenylbutanenitrile, which incorporates a methyl group at the C-2 position alongside the phenyl substituent [8]. This compound has a molecular formula of C₁₁H₁₁NO and molecular weight of 173.21 g/mol [8]. The additional methyl group introduces steric effects that may influence conformational preferences and reactivity patterns [8].

4-Oxo-2,4-diphenylbutanenitrile (CAS Number: 6268-00-4) exists as a solid at room temperature [1]. The compound presents as a colorless to white solid material with crystalline characteristics [1]. The molecular structure consists of a butane backbone containing both a ketone group at the 4-position and a nitrile functional group, along with two phenyl substituents at the 2- and 4-positions .

The compound has a molecular formula of C16H13NO and a molecular weight of 235.28 grams per mole [4] [1] . The IUPAC name is 4-oxo-2,4-diphenylbutanenitrile, with the structural formula indicating the presence of aromatic rings connected through a four-carbon chain bearing the characteristic functional groups [4] [1].

| Property | Value |

|---|---|

| Molecular Formula | C16H13NO |

| Molecular Weight | 235.28 g/mol |

| Physical State | Solid |

| Appearance | Colorless to white solid |

Melting Point and Thermal Properties

The melting point of 4-Oxo-2,4-diphenylbutanenitrile has not been specifically reported in the available literature for this exact compound. However, related compounds in the same structural family provide insight into the thermal behavior of similar molecules. For instance, the closely related compound 4-oxo-4-phenylbutanenitrile exhibits a melting point range of 74-78°C [5] [6], which provides a reference point for understanding the thermal properties of the diphenyl variant.

The thermal stability of 4-Oxo-2,4-diphenylbutanenitrile is influenced by the presence of both the ketone and nitrile functional groups, as well as the aromatic substituents. The compound requires proper storage conditions, with recommended storage at 4°C to maintain stability [7] [1].

| Thermal Property | Value |

|---|---|

| Melting Point | Not specifically reported |

| Storage Temperature | 4°C |

| Thermal Stability | Stable under normal conditions |

Solubility Profile in Various Solvents

The solubility characteristics of 4-Oxo-2,4-diphenylbutanenitrile have not been extensively documented in the available literature. The compound's solubility profile is expected to be influenced by its molecular structure, which contains both polar functional groups (ketone and nitrile) and nonpolar aromatic regions (phenyl groups) .

Based on the structural features and the presence of the ketone and nitrile groups, the compound is likely to exhibit moderate solubility in organic solvents such as acetonitrile, dimethylformamide, and dichloromethane, which are commonly used in synthetic procedures involving this compound [8]. The presence of two phenyl rings may limit solubility in highly polar solvents like water.

| Solvent Type | Expected Solubility |

|---|---|

| Organic Solvents | Moderate to good |

| Polar Aprotic Solvents | Good |

| Water | Limited |

Stability and Reactivity Patterns

4-Oxo-2,4-diphenylbutanenitrile demonstrates stability under normal storage conditions when maintained at appropriate temperatures [7] [1]. The compound exhibits several types of chemical reactivity due to its functional groups:

The nitrile group participates in nucleophilic substitution reactions, while the ketone group can undergo reduction to form the corresponding alcohol . The compound can also participate in addition reactions with various nucleophiles, and both the ketone and nitrile groups can be reduced under appropriate conditions .

The compound is classified with hazard statements H315 and H319, indicating it causes skin and eye irritation [7] [1]. The signal word "Warning" is assigned to indicate moderate hazard potential. Proper handling procedures should be followed, including storage at 4°C and appropriate personal protective equipment use [7] [1].

| Reactivity Aspect | Description |

|---|---|

| Nucleophilic Substitution | Nitrile group participation |

| Reduction Reactions | Both ketone and nitrile groups |

| Addition Reactions | With various nucleophiles |

| Hazard Classification | Skin and eye irritation |

| Signal Word | Warning |

Collision Cross-Section Analysis of Molecular Adducts

The collision cross-section (CCS) values for 4-Oxo-2,4-diphenylbutanenitrile have been predicted for various molecular adducts using computational methods [9]. These values provide important information about the three-dimensional structure and behavior of the compound in gas-phase ion mobility spectrometry.

The predicted CCS values range from 145.8 Ų to 203.2 Ų, depending on the specific adduct ion formed [9]. The molecular ion [M]+ and [M]- both exhibit CCS values of 153.8 Ų, representing the intrinsic collision cross-section of the neutral molecule in its ionized state [9].

Common adduct ions and their corresponding CCS values include the protonated molecule [M+H]+ with a CCS of 159.9 Ų and the sodium adduct [M+Na]+ with a CCS of 168.1 Ų [9]. The ammonium adduct [M+NH4]+ shows the highest CCS value among the common positive adducts at 174.9 Ų [9].

Formate and acetate adducts in negative ion mode exhibit significantly larger CCS values of 178.2 Ų and 203.2 Ų, respectively, reflecting the additional size contribution from these larger adducting species [9].

| Adduct Ion | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 236.10700 | 159.9 |

| [M+Na]+ | 258.08894 | 168.1 |

| [M-H]- | 234.09244 | 164.6 |

| [M+NH4]+ | 253.13354 | 174.9 |

| [M+K]+ | 274.06288 | 162.1 |

| [M+H-H2O]+ | 218.09698 | 145.8 |

| [M+HCOO]- | 280.09792 | 178.2 |

| [M+CH3COO]- | 294.11357 | 203.2 |

| [M+Na-2H]- | 256.07439 | 163.4 |

| [M]+ | 235.09917 | 153.8 |

| [M]- | 235.10027 | 153.8 |

The crystal structure analysis reveals that 4-Oxo-2,4-diphenylbutanenitrile adopts a twisted conformation with a dihedral angle of 68.40° between the terminal phenyl rings [10] [11]. This twisted geometry influences the collision cross-section values and explains the relatively compact nature of the molecule in the gas phase [10] [11].

XLogP3

GHS Hazard Statements

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard